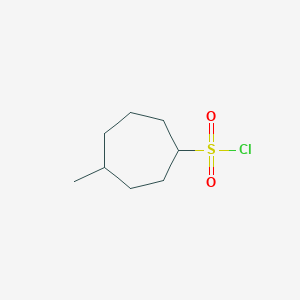

4-Methylcycloheptane-1-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Reactive Intermediates in Contemporary Organic Synthesis

Sulfonyl chlorides (RSO₂Cl) are a highly important class of organic compounds that serve as versatile intermediates in modern organic and medicinal synthesis. magtech.com.cn Their utility stems from the high reactivity of the sulfonyl chloride group, which readily participates in reactions with a wide array of nucleophiles. wikipedia.org This reactivity allows them to act as powerful sources for various functional groups, including sulfenes, sulfonyls, and sulfenyls. magtech.com.cn

One of the most common applications of sulfonyl chlorides is in the synthesis of sulfonamides, a structural motif found in numerous pharmaceutical agents. researchgate.netsigmaaldrich.com This transformation is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgwikipedia.org Additionally, their reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. wikipedia.org Beyond these fundamental transformations, sulfonyl chlorides are employed in a range of other reactions, including Friedel-Crafts reactions to form sulfones, reductions to sulfinates, and various annulation and radical reactions. magtech.com.cnwikipedia.org The development of new synthetic methods, such as photocatalytic approaches, continues to expand the scope and applicability of these crucial intermediates. nih.gov

Contextualization of Cycloalkane Sulfonyl Chlorides within Advanced Synthetic Methodologies

Within the broader family of sulfonyl chlorides, those bearing a cycloalkane backbone play a distinct role in the construction of complex molecular architectures. Cycloalkane sulfonyl chlorides, such as cyclopropanesulfonyl chloride and cyclopentanesulfonyl chloride, are valuable building blocks, particularly in medicinal chemistry. sigmaaldrich.com They provide a means to introduce cyclic moieties into a target molecule, which can significantly influence its conformational rigidity, lipophilicity, and metabolic stability.

For instance, these reagents have been instrumental in the synthesis of specific enzyme inhibitors, where the cyclic portion of the molecule is designed to fit precisely into the active site of a biological target. sigmaaldrich.com The synthesis of cyclohexane (B81311) sulfonyl chlorides can be achieved through processes like reacting cyclohexane with chlorine and sulfur dioxide, highlighting methods to create these valuable intermediates from basic materials. google.com The incorporation of a cycloalkane sulfonyl chloride can lead to derivatives such as N,N-dimethyl cyclohexane sulphonamide, which finds use as a plasticizer. google.com The defined three-dimensional structure of the cycloalkane ring allows chemists to exert fine control over the spatial arrangement of functional groups, a critical aspect of rational drug design and the synthesis of stereochemically complex natural products.

Unique Structural and Stereochemical Considerations for 4-Methylcycloheptane-1-sulfonyl chloride

The compound this compound presents specific structural and stereochemical features that distinguish it from simpler acyclic or six-membered cyclic analogues. The seven-membered cycloheptane (B1346806) ring is conformationally flexible, capable of adopting several low-energy conformations, such as the twist-chair and twist-boat. This flexibility contrasts with the more rigid chair conformation of cyclohexane.

The introduction of substituents at the 1- and 4-positions creates stereoisomers. The relative orientation of the methyl group and the sulfonyl chloride group can be either cis (on the same face of the ring) or trans (on opposite faces). libretexts.org Each of these diastereomers will have a unique set of preferred conformations that aim to minimize steric strain, such as 1,3-diaxial interactions. libretexts.org

In any given conformation, the substituents can occupy pseudo-axial or pseudo-equatorial positions. It is generally expected that the lowest energy conformation will place the bulky sulfonyl chloride and methyl groups in pseudo-equatorial orientations to reduce steric hindrance. pressbooks.pub The presence of these stereocenters and the conformational complexity of the cycloheptane ring mean that reactions involving this compound can potentially lead to a mixture of stereoisomeric products, requiring careful control of reaction conditions to achieve stereoselectivity.

Chemical and Physical Properties

The following table summarizes key predicted and known properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₃ClO₂S |

| Monoisotopic Mass | 196.03249 Da |

| SMILES | CC1CCC(CC1)S(=O)(=O)Cl |

| InChI Key | BJYALKVVPOIVFB-UHFFFAOYSA-N |

| Predicted XlogP | 2.4 |

| Data sourced from PubChem. uni.lu |

General Reactions of Sulfonyl Chlorides

Sulfonyl chlorides are key substrates for a variety of important chemical transformations.

| Reaction Type | Nucleophile/Reagent | Product Class |

| Sulfonamide Formation | Primary/Secondary Amines (R'₂NH) | Sulfonamides (RSO₂NR'₂) |

| Sulfonate Ester Formation | Alcohols (R'OH) | Sulfonate Esters (RSO₂OR') |

| Hydrolysis | Water (H₂O) | Sulfonic Acids (RSO₃H) |

| Reduction | Sodium Sulfite (Na₂SO₃) | Sulfinate Salts (RSO₂Na) |

| Friedel-Crafts Reaction | Arenes (e.g., Benzene) | Sulfones (RSO₂Ar) |

| This table summarizes common reactions. wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H15ClO2S |

|---|---|

Molecular Weight |

210.72 g/mol |

IUPAC Name |

4-methylcycloheptane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H15ClO2S/c1-7-3-2-4-8(6-5-7)12(9,10)11/h7-8H,2-6H2,1H3 |

InChI Key |

NSLCQYAGDBRCTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(CC1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylcycloheptane 1 Sulfonyl Chloride and Analogous Cyclic Sulfonyl Chlorides

Direct Chlorosulfonation Approaches

Direct chlorosulfonation involves the introduction of a sulfonyl chloride group (-SO₂Cl) directly onto the cycloalkane backbone. This can be achieved through radical-mediated processes or by reaction with strong chlorosulfonating agents.

The halogenation of cycloalkanes can proceed via a radical substitution mechanism, where a hydrogen atom on the ring is replaced by a halogen. studysmarter.co.uk This principle extends to chlorosulfonation. The classical approach to the synthesis of alkanesulfonyl chlorides involves a free radical chain reaction initiated by light or heat. This type of reaction is industrially significant as it allows for the functionalization of simple alkanes. chemtube3d.com

The reaction of methylcycloheptane (B31391) with a mixture of sulfur dioxide and chlorine under UV irradiation would be expected to produce a mixture of isomeric methylcycloheptane-1-sulfonyl chlorides. The reaction proceeds through the following steps:

Initiation: Photolysis of chlorine (Cl₂) generates chlorine radicals (Cl•).

Propagation:

A chlorine radical abstracts a hydrogen atom from the methylcycloheptane ring, forming a methylcycloheptyl radical and hydrogen chloride (HCl).

The alkyl radical reacts with sulfur dioxide (SO₂) to form a methylcycloheptanesulfonyl radical.

This sulfonyl radical then reacts with a molecule of Cl₂ to yield the final 4-methylcycloheptane-1-sulfonyl chloride product and another chlorine radical, which continues the chain.

A significant challenge in this methodology is the lack of regioselectivity. The initial hydrogen abstraction can occur at any of the carbon atoms on the cycloheptane (B1346806) ring (positions 1, 2, 3, and 4) as well as the methyl group, leading to a complex mixture of structural isomers of methylcycloheptanesulfonyl chloride, which would be difficult to separate.

Chlorosulfonic acid (HSO₃Cl) is a powerful and versatile reagent used for sulfonation and, when used in excess, for direct chlorosulfonation of a wide range of organic compounds. pageplace.de The reaction with aromatic hydrocarbons to form arylsulfonyl chlorides is a well-established two-stage process. lsu.edu For aliphatic hydrocarbons like methylcycloheptane, the reaction is also feasible, though it can be less selective.

The reaction of an alkane with an excess of chlorosulfonic acid can lead to the formation of the corresponding alkanesulfonyl chloride. pageplace.delsu.edu The process involves the initial formation of a sulfonic acid intermediate, which is then converted to the sulfonyl chloride by a second molecule of chlorosulfonic acid:

R-H + HSO₃Cl → R-SO₃H + HCl

R-SO₃H + HSO₃Cl → R-SO₂Cl + H₂SO₄

This method, similar to radical chlorosulfonation, would likely produce a mixture of isomers when applied to methylcycloheptane. The reaction temperature must be carefully controlled to prevent charring and discoloration, which are common side effects even with the use of chlorosulfonic acid. google.com The vigorous reaction also evolves significant amounts of hydrogen chloride gas. google.com

Oxidative Routes from Sulfur-Containing Precursors

A more regioselective approach to synthesizing this compound involves starting with a precursor that already contains a sulfur atom at the desired position. The oxidative chlorination of thiols is a common and effective method for preparing sulfonyl chlorides.

Assuming the availability of the precursor 4-methylcycloheptane-1-thiol, its conversion to the target sulfonyl chloride can be achieved through various oxidative chlorination methods. This transformation is applicable to a wide range of thiols, including aliphatic, aromatic, and heterocyclic derivatives. organic-chemistry.org

The general reaction involves the oxidation of the thiol group (-SH) to a sulfonyl chloride group (-SO₂Cl) using a suitable oxidizing agent in the presence of a chloride source. The reaction is often rapid and high-yielding. organic-chemistry.org

A variety of reagent systems have been developed for the direct oxidative conversion of thiols to sulfonyl chlorides. These methods often offer advantages such as mild reaction conditions, short reaction times, and high product purity. organic-chemistry.orgorganic-chemistry.org Several effective systems are detailed below.

| Reagent System | Key Features | Reference(s) |

| H₂O₂ / SOCl₂ | Highly reactive, affording excellent yields in very short reaction times under mild conditions. organic-chemistry.orgresearchgate.net | organic-chemistry.orgresearchgate.net |

| H₂O₂ / ZrCl₄ | Very efficient for converting thiols and disulfides; offers excellent yields and short reaction times. organic-chemistry.org | organic-chemistry.org |

| NCS / dilute HCl | Provides a smooth oxidation of various thiol derivatives in good yield. organic-chemistry.org | organic-chemistry.org |

| NCS / Bu₄NCl / H₂O | Allows for the in situ preparation of sulfonyl chlorides from thiols. organic-chemistry.org | organic-chemistry.org |

| Nitrate (B79036) Salt / TMSCl | A mild and efficient reagent system that produces sulfonyl chlorides in high yield and purity. organic-chemistry.org | organic-chemistry.org |

| Trichloroisocyanuric acid (TCCA) | A mild and efficient reagent for the direct oxidative chlorination of sulfur compounds. researchgate.net | researchgate.net |

| Chlorine Gas (Cl₂) | A traditional and effective oxidant, though controlling the amount of gas can be inconvenient in a laboratory setting. researchgate.net | researchgate.net |

| Sodium Chlorite (B76162) (NaClO₂) ** | Enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides. organic-chemistry.org | organic-chemistry.org |

| Bleach (NaOCl) | A clean and economic method using readily accessible reagents. organic-chemistry.org | organic-chemistry.org |

| Chlorine Dioxide (ClO₂) ** | Can oxidize thiols through intermediates like disulfides and thiosulfonates to the final sulfonyl chloride. researchgate.net | researchgate.net |

Optimizing reaction conditions is crucial for maximizing the yield and purity of cycloheptane derivatives like this compound. Key parameters to consider include the choice of solvent, reaction temperature, and stoichiometry of the reagents.

For instance, in the H₂O₂/SOCl₂ system, the optimized conditions for various thiols were found to be a 1:3 molar ratio of thiol to H₂O₂ with 1 mmol of SOCl₂ at room temperature, achieving yields of up to 97% in as little as one minute. organic-chemistry.org The reaction demonstrates broad applicability to aliphatic thiols, suggesting its suitability for 4-methylcycloheptane-1-thiol. organic-chemistry.org

The choice of solvent can significantly impact reaction rates and yields. For the oxidation of disulfides to thiolsulfinates (an intermediate oxidation state), a solvent system of 95:5 dichloromethane (B109758) and methanol (B129727) was found to be optimal. mdpi.com Similar solvent screening would be necessary for the full conversion of a cycloheptane thiol to its sulfonyl chloride to ensure adequate solubility of the substrate and reagents while facilitating the reaction.

Temperature control is also vital. While many modern oxidative chlorination methods proceed efficiently at room temperature, organic-chemistry.org some transformations may require cooling to manage exothermic reactions and prevent the formation of byproducts. For example, some procedures involving bleach or chlorine gas are carried out below -5 °C. rsc.org For a substrate like 4-methylcycloheptane-1-thiol, initial trials at room temperature would be appropriate, with adjustments made based on the observed reaction profile. The steric bulk of the cycloheptyl group could potentially slow the reaction compared to smaller linear alkanes, possibly requiring slightly longer reaction times or minor adjustments to reagent stoichiometry for complete conversion. researchgate.netlibretexts.org

Conversion from 4-Methylcycloheptane Sulfides and Sulfoxides

The oxidation of sulfides and sulfoxides represents a direct approach to forming the sulfonyl chloride functional group. This transformation typically involves an oxidative chlorination process. For analogous dialkyl sulfides, the reaction mechanism proceeds through the oxidation and cleavage of cationic chlorinated sulfur species, requiring three moles of chlorine gas stoichiometrically. acsgcipr.org To avoid mixtures of products when starting with asymmetric sulfides, such as a hypothetical 4-methylcycloheptyl sulfide (B99878), one of the alkyl groups should be a good leaving group, like a benzyl (B1604629) or t-butyl group. acsgcipr.org

Various reagent systems can achieve the oxidative chlorination of sulfur compounds. A combination of a nitrate salt and chlorotrimethylsilane (B32843) provides a mild and efficient method for the direct oxidative chlorination of thiols and disulfides to the corresponding sulfonyl chlorides. organic-chemistry.org This system is often highly selective and results in clean reactions with high yields. organic-chemistry.org While direct conversion of simple dialkyl sulfoxides to sulfonyl chlorides is less common, they are intermediates in the oxidation of sulfides. organic-chemistry.org For instance, some methods that convert thiols to sulfonyl chlorides may proceed through sulfide or sulfoxide (B87167) intermediates.

| Precursor Type | Reagent System | Key Features |

| Thiol/Disulfide | Nitrate Salt / Chlorotrimethylsilane | Mild conditions, high selectivity, clean reaction. organic-chemistry.org |

| Asymmetric Sulfide | Chlorine Gas (Cl₂) | Requires a good leaving group (e.g., benzyl) to ensure selectivity. acsgcipr.org |

Synthesis via S-Alkylisothiourea Salts

A practical and environmentally conscious route to alkanesulfonyl chlorides involves the use of S-alkylisothiourea salts. organic-chemistry.orgthieme-connect.com These salts are readily prepared from the reaction of an alkyl halide, such as a 4-methylcycloheptyl halide, with inexpensive and odorless thiourea. organic-chemistry.orgthieme-connect.com The subsequent oxidative chlorosulfonation can be achieved using various reagents.

One prominent method employs N-chlorosuccinimide (NCS) in the presence of an acid. organic-chemistry.orgthieme-connect.com This approach is noted for its operational simplicity and scalability. organic-chemistry.org A key advantage is that the byproduct, succinimide, is water-soluble and can be recovered and converted back to NCS using sodium hypochlorite, making the process more sustainable. organic-chemistry.orgthieme-connect.com

Alternatively, household bleach (sodium hypochlorite, NaOCl) can be used as a clean and economical reagent for this transformation. organic-chemistry.orgthieme-connect.com This bleach-mediated oxidative chlorosulfonation is simple, uses readily available materials, and allows for easy purification without chromatography, affording high yields. organic-chemistry.orgthieme-connect.com Other reagents like sodium chlorite (NaClO₂) have also been successfully used for the oxidative chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org

| Oxidizing/Chlorinating Agent | Substrate Example | Yield | Reference |

| N-Chlorosuccinimide (NCS)/HCl | S-Benzylisothiourea chloride | High | thieme-connect.com |

| Bleach (NaOCl)/Acid | Various S-alkylisothiourea salts | Up to 99% | thieme-connect.com |

| Sodium Chlorite (NaClO₂)/HCl | Various S-alkylisothiourea salts | High | organic-chemistry.org |

Transformations from Other Sulfonyl Precursors

Preparation from 4-Methylcycloheptane-1-sulfonic Acid

The conversion of sulfonic acids to sulfonyl chlorides is a fundamental transformation in sulfur chemistry. This is typically achieved by reacting the sulfonic acid with a suitable chlorinating agent. Classical reagents for this purpose include phosphoryl chloride (POCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂) often in the presence of dimethylformamide (DMF). lookchem.comijsrst.com

More recently, milder and more efficient reagents have been developed. 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) can be used to activate sulfonic acids for conversion. ijsrst.com Another modern reagent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which facilitates the preparation of sulfonyl chlorides from sulfonic acids under mild, solvent-free conditions. lookchem.com This method is characterized by short reaction times, high efficiency, and easy isolation of the product. lookchem.com The reaction using TAPC is compatible with various functional groups, highlighting its utility in complex syntheses. lookchem.com

| Chlorinating Agent | Reaction Conditions | Advantages |

| Thionyl Chloride (SOCl₂)/DMF | Varies | Standard, widely used method. lookchem.com |

| Phosphorus Pentachloride (PCl₅) | Varies | Powerful, classical reagent. lookchem.comijsrst.com |

| Cyanuric Chloride | N-Methyl morpholine, CH₂Cl₂ | Mild conditions. ijsrst.com |

| TAPC | Solvent-free, grinding | Mild, fast, high efficiency, easy isolation. lookchem.com |

Conversion of 4-Methylcycloheptane-1-sulfonyl Hydrazides

Sulfonyl hydrazides serve as effective precursors for the synthesis of sulfonyl chlorides under mild conditions. A simple and rapid method involves treating the sulfonyl hydrazide with an N-halosuccinimide. nih.gov Specifically, using N-chlorosuccinimide (NCS) in a solvent like acetonitrile (B52724) at room temperature provides convenient and efficient access to the corresponding sulfonyl chlorides. nih.govresearchgate.netresearchgate.net

This transformation is generally high-yielding, clean, and highly selective. nih.gov The reaction proceeds smoothly under air, and the resulting sulfonyl chloride can be isolated or used in situ for subsequent reactions, such as the synthesis of sulfonamides or sulfonates. nih.govresearchgate.net The broad applicability of this method makes it a valuable tool for preparing structurally diverse sulfonyl chlorides. nih.gov

| Halogen Source | Solvent | Reaction Time | Key Features |

| N-Chlorosuccinimide (NCS) | Acetonitrile (CH₃CN) | ~2 hours | Mild conditions, high yields, operational simplicity. nih.govresearchgate.net |

| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | ~2 hours | Effective for synthesizing corresponding sulfonyl bromides. nih.govresearchgate.net |

Catalytic and Photochemical Synthesis Strategies

Transition Metal-Catalyzed Methods for Sulfonyl Chloride Formation

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed reactions for forming sulfonyl chlorides, offering alternatives to traditional methods that often require harsh conditions. nih.gov Palladium-catalyzed methods, for example, have been developed for the chlorosulfonylation of arylboronic acids. nih.gov This approach allows for the synthesis of arylsulfonyl chlorides under mild conditions with significant functional group tolerance. nih.gov

Photocatalysis provides another advanced strategy. Ruthenium complexes, such as [Ru(bpy)₃]Cl₂, have been used as photocatalysts in reactions analogous to the Meerwein method for synthesizing sulfonyl chlorides from aryldiazonium salts and sulfur dioxide. acs.org More sustainable, transition-metal-free photocatalysts are also being developed. Potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, can catalyze the formation of sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. acs.orgnih.gov This heterogeneous catalyst is composed of abundant elements and offers a green alternative to methods relying on precious metals. acs.org While often demonstrated with aromatic substrates, the principles of these catalytic methods could potentially be adapted for the synthesis of cyclic sulfonyl chlorides.

| Catalyst Type | Method | Precursors | Key Advantages |

| Palladium Catalyst | Cross-coupling | Arylboronic acids | Mild conditions, functional group tolerance. nih.gov |

| Ruthenium Complex (photocatalyst) | Photocatalytic Sandmeyer-type | Arenediazonium salts, SO₂ | Catalytic alternative to classical methods. acs.org |

| Potassium Poly(heptazine imide) (photocatalyst) | Heterogeneous Photocatalysis | Arenediazonium salts, SO₂ | Transition-metal-free, sustainable, visible light. acs.orgnih.gov |

Photocatalytic Routes to Cyclic Sulfonyl Chlorides

Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the activation of otherwise inert C-H bonds under mild conditions. The application of photocatalysis to the synthesis of cyclic sulfonyl chlorides, while not specifically detailed for this compound, can be inferred from established principles of radical-mediated sulfochlorination.

The general approach involves the photocatalytic generation of a cycloalkyl radical from the corresponding cycloalkane. This radical can then be trapped by sulfur dioxide (SO₂) and a chlorine source to furnish the desired sulfonyl chloride. A plausible mechanism for the photocatalytic sulfochlorination of a cycloalkane like 4-methylcycloheptane is outlined below:

Initiation: A photocatalyst (PC), upon absorption of visible light, is excited to a higher energy state (PC*).

Hydrogen Atom Transfer (HAT): The excited photocatalyst can abstract a hydrogen atom from the cycloalkane (e.g., 4-methylcycloheptane), generating a cycloalkyl radical. The regioselectivity of this step is crucial and would likely favor the formation of the more stable tertiary radical at the 1-position if a suitable photocatalyst is employed.

Sulfonylation: The cycloalkyl radical reacts with sulfur dioxide to form a sulfonyl radical.

Chlorination and Catalyst Regeneration: The sulfonyl radical is then trapped by a chlorine atom source, which could be a chlorinated solvent or an additive, to yield the final cycloalkanesulfonyl chloride product and regenerate the ground-state photocatalyst.

While specific photocatalysts for the direct sulfochlorination of cycloalkanes are still an active area of research, various systems have been developed for related C-H functionalizations. oaepublish.com For instance, iron-based photocatalysts have been utilized for the direct coupling of cycloalkanes with other organic molecules via a photoinduced ligand-to-metal charge transfer (LMCT) process, demonstrating the feasibility of generating cycloalkyl radicals from unactivated C-H bonds. oaepublish.com

The table below summarizes key aspects of analogous photocatalytic C-H functionalization reactions that could be adapted for the synthesis of cyclic sulfonyl chlorides.

| Photocatalyst Type | Substrate | Reagents | Key Transformation | Potential Relevance |

| Ruthenium or Iridium Complexes | Alkenes, Enamides | Sulfonyl Chlorides | Sulfonylation of C=C bonds | Demonstrates photocatalytic generation and reaction of sulfonyl radicals. |

| Organic Dyes (e.g., Eosin Y, Rose Bengal) | Thiols, Alkenes | O₂, various reagents | Formation of C-S bonds | Highlights metal-free approaches to C-S bond formation. |

| Iron Catalysts | Cycloalkanes | N-sulfonyl ketimines, Air | C-H alkylation | Shows direct C-H activation of cycloalkanes to form C-C bonds. oaepublish.com |

It is important to note that the direct photocatalytic sulfochlorination of cycloalkanes with SO₂ and a chlorine source is a developing area. Challenges include controlling the selectivity of the C-H abstraction, preventing over-halogenation, and managing the gaseous nature of sulfur dioxide.

Enantioselective and Diastereoselective Synthesis of this compound

The stereoselective synthesis of this compound is a complex challenge due to the presence of two stereocenters at the 1 and 4 positions of the cycloheptane ring. This gives rise to the possibility of four stereoisomers: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). Achieving control over the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry requires carefully designed synthetic strategies.

Diastereoselective Synthesis:

The diastereoselectivity of the synthesis would be primarily influenced by the conformational preferences of the 4-methylcycloheptane ring and the steric approach control during the introduction of the sulfonyl chloride group. The methyl group at the 4-position will influence the preferred conformation of the seven-membered ring, which can adopt several low-energy conformations such as the twist-chair and twist-boat.

In a radical-mediated functionalization, the incoming reagents would approach the cycloalkyl radical intermediate from the less sterically hindered face. The diastereomeric ratio of the product would depend on the energy difference between the transition states leading to the cis and trans products. For example, in radical cyclization reactions of substituted cycloalkanes, the stereochemical outcome is often dictated by the minimization of steric interactions in the transition state.

While specific diastereoselective methods for the sulfochlorination of 4-methylcycloheptane are not reported, principles from other diastereoselective reactions on cyclic systems can be applied. For instance, in the synthesis of highly substituted cyclohexanones via cascade reactions, excellent diastereoselectivity is often achieved by controlling the cyclization step. nih.gov

Enantioselective Synthesis:

Achieving an enantioselective synthesis of this compound would likely require the use of a chiral catalyst or a chiral auxiliary.

Chiral Catalysis: Transition metal-catalyzed enantioselective C-H functionalization has become a prominent strategy for the synthesis of chiral molecules. nih.govmdpi.com A hypothetical enantioselective approach for the synthesis of this compound could involve a chiral transition metal complex that can selectively abstract a pro-chiral hydrogen atom from 4-methylcycloheptane and guide the subsequent sulfonylation. The development of such a catalyst would need to overcome the challenge of differentiating between the two enantiotopic C-H bonds at the 1-position.

Chiral Auxiliaries: An alternative strategy would involve the use of a chiral auxiliary attached to a precursor molecule. The auxiliary would direct the stereochemical outcome of the sulfonyl chloride installation. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

The table below outlines general strategies for stereoselective synthesis that could be conceptually applied to this compound.

| Stereoselective Strategy | Approach | Key Considerations for this compound |

| Diastereoselective | Substrate control | The inherent conformational bias of the 4-methylcycloheptane ring directing the approach of reagents. |

| Reagent control | Use of sterically demanding reagents that favor one diastereomeric outcome. | |

| Enantioselective | Chiral catalysts | Development of a catalyst capable of enantioselective C-H activation at the 1-position of 4-methylcycloheptane. |

| Chiral auxiliaries | Synthesis of a chiral derivative of a 4-methylcycloheptane precursor to direct the stereochemistry of the sulfochlorination. | |

| Kinetic resolution | Selective reaction of one enantiomer of a racemic precursor, leaving the other enantiomer unreacted. |

Given the current state of research, the stereoselective synthesis of this compound remains a synthetic target that would require the development of novel and highly specific catalytic systems.

Advanced Applications in Organic Synthesis and Material Science

Building Block for Complex Molecular Architectures

The sulfonyl chloride group is a highly reactive electrophilic functional group, making it an excellent precursor for a variety of sulfur-containing compounds. molport.com This reactivity allows 4-Methylcycloheptane-1-sulfonyl chloride to serve as a versatile building block for introducing the bulky, flexible, and lipophilic 4-methylcycloheptyl moiety into larger, more complex molecular structures.

Construction of Sulfonamide-Containing Scaffolds

One of the most fundamental and widely utilized reactions of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. mdpi.comresearchgate.netresearchgate.net This reaction, typically carried out in the presence of a base to neutralize the HCl byproduct, is robust and efficient for creating stable C-N-S linkages. molport.comnih.gov this compound can react with a diverse range of amines to produce novel sulfonamides, which are significant scaffolds in medicinal chemistry. nih.govucl.ac.uk The resulting N-(4-methylcycloheptyl)sulfonamides can be explored for various biological activities, with the cycloheptyl group influencing properties such as solubility, membrane permeability, and binding affinity.

The general reaction is as follows: R¹R²NH + ClSO₂-C₇H₁₂-CH₃ → R¹R²N-SO₂-C₇H₁₂-CH₃ + HCl

| Amine Reactant (R¹R²NH) | Resulting Sulfonamide Product | Potential Application Area |

|---|---|---|

| Aniline | N-phenyl-4-methylcycloheptane-1-sulfonamide | Pharmaceutical intermediate |

| Piperidine | 1-((4-methylcycloheptyl)sulfonyl)piperidine | Agrochemical development |

| Glycine ethyl ester | Ethyl 2-(((4-methylcycloheptyl)sulfonyl)amino)acetate | Peptidomimetic synthesis |

| Morpholine | 4-((4-methylcycloheptyl)sulfonyl)morpholine | Chemical probe synthesis |

Integration into Macrocyclic and Polycyclic Systems

The formation of sulfonamide or sulfonate ester bonds is a reliable strategy for the synthesis of macrocycles. nih.govacs.org this compound can be employed in intramolecular or intermolecular cyclization reactions. For instance, reacting it with a long-chain molecule containing two amine groups (a diamine) under high-dilution conditions could yield a macrocyclic bis-sulfonamide. The 4-methylcycloheptyl group would impart a significant degree of conformational constraint and lipophilicity to the resulting macrocycle. Similarly, reaction with diols can form macrocyclic bis-sulfonate esters. These cyclic structures are of interest in host-guest chemistry, ion transport, and as conformational scaffolds in drug design.

Furthermore, the sulfonamide linkage can be incorporated into more rigid polycyclic systems. nih.gov Through multi-step synthetic sequences, the 4-methylcycloheptylsulfonyl moiety can be integrated into bridged or fused ring systems, creating structurally complex and three-dimensional molecules with potential applications in materials science and medicinal chemistry.

Reagent in Condensation and Coupling Reactions

A condensation reaction is a process where two molecules combine, often with the elimination of a small molecule like water or HCl. libretexts.org Sulfonyl chlorides are known to participate in various types of condensation and coupling reactions. magtech.com.cn

As an alkanesulfonyl chloride, this compound can undergo reactions where the sulfonyl group is either retained or eliminated. nih.govresearchgate.net For example, in Friedel-Crafts type reactions with aromatic compounds, it could potentially form sulfones, creating a direct bond between the cycloheptyl ring (via the sulfur atom) and an aromatic ring.

More advanced applications involve transition-metal-catalyzed cross-coupling reactions. While less common for alkanesulfonyl chlorides compared to their aryl counterparts, methods for desulfinylative cross-coupling have been developed. researchgate.net In such reactions, the sulfonyl chloride group acts as a leaving group, and the 4-methylcycloheptyl fragment is coupled with another organic moiety, such as an organometallic reagent. These reactions provide a modern pathway to form C-C bonds that might be difficult to achieve through traditional methods.

| Reaction Type | Potential Coupling Partner | Potential Product | Key Feature |

|---|---|---|---|

| Friedel-Crafts Sulfonylation | Benzene | (4-Methylcycloheptyl)sulfonyl)benzene | Formation of a C-S bond, creating a sulfone |

| Desulfinylative Cross-Coupling | Arylboronic acid (Suzuki-type) | 4-Aryl-1-methylcycloheptane | Formation of a C-C bond with loss of SO₂ |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | 4-Aryl-1-methylcycloheptane | Versatile C-C bond formation researchgate.net |

Precursor for Functional Materials Synthesis

The reactivity of the sulfonyl chloride group also makes it a valuable tool for the synthesis and modification of materials, including polymers and surface coatings.

Polymerization and Cross-linking Applications

Alkyl and aryl sulfonyl chlorides have been successfully used as initiators in metal-catalyzed living radical polymerization (LRP). cmu.educmu.eduquora.com In this process, the sulfonyl chloride initiates the polymerization of vinyl monomers, such as acrylonitrile (B1666552) or methacrylates. Using this compound as an initiator would result in polymer chains with a 4-methylcycloheptylsulfonyl end-group. This allows for the precise synthesis of polymers with controlled molecular weight and architecture, where the end-group can influence the material's bulk properties, such as thermal stability and solubility.

Additionally, molecules containing two or more sulfonyl chloride groups can act as cross-linking agents for polymers that have nucleophilic sites (e.g., amine or hydroxyl groups). While this compound itself is a monofunctional agent, it serves as a model for difunctional cycloalkyl-based sulfonyl chlorides. These cross-linkers react with polymer chains to form a three-dimensional network, enhancing the mechanical strength, thermal resistance, and chemical stability of the material. Polymer-bound sulfonyl chlorides are also used as solid-phase reagents for scavenging amines or synthesizing libraries of sulfonamides. sigmaaldrich.comglpbio.comthomassci.com

Surface Modification and Coating Technologies

The covalent attachment of molecules to a surface can dramatically alter its properties, such as wettability, adhesion, and biocompatibility. Sulfonyl chlorides are effective reagents for surface modification due to their ability to react with common surface functionalities like hydroxyl (-OH) and amine (-NH₂) groups present on materials such as silica, metal oxides, and functionalized polymers. acs.org

Exposing a substrate to a solution of this compound can lead to the formation of a covalently bound monolayer of 4-methylcycloheptylsulfonyl groups. This modification would transform a hydrophilic surface (like clean glass or silica) into a hydrophobic (water-repellent) one due to the nonpolar aliphatic cycloheptyl ring. Such technology is relevant for creating water-resistant coatings, modifying the stationary phase in chromatography, and controlling surface energy in microfluidic devices. The introduction of sulfonic functional groups can also create coatings with specific charge characteristics. nih.gov

Probes for Chemical Biology Research

Currently, there is a notable absence of publicly available scientific literature detailing the specific application of this compound as a chemical probe in biological research. While sulfonyl chloride moieties are recognized in medicinal chemistry for their reactivity and are often incorporated into molecules designed for biological activity, specific research findings and detailed studies concerning this compound in this context are not documented in accessible scholarly articles or databases.

The field of chemical biology frequently employs reactive functional groups, such as sulfonyl chlorides, to design activity-based probes (ABPs). These probes are instrumental in identifying and characterizing enzyme function and activity within complex biological systems. The general principle involves the sulfonyl chloride group acting as an electrophile that can form a covalent bond with nucleophilic residues in the active sites of enzymes, such as serine, threonine, or lysine. This covalent modification allows for the detection, isolation, and identification of the targeted proteins.

However, the specific cycloheptane (B1346806) scaffold of this compound presents a unique structural feature. The conformational flexibility and lipophilicity of the seven-membered ring, substituted with a methyl group, could theoretically influence its selectivity and reactivity towards specific protein targets. Research into such structure-activity relationships would be necessary to elucidate its potential as a chemical probe.

Without dedicated studies on this compound, any discussion of its role as a chemical probe remains speculative. Future research would need to be undertaken to synthesize and evaluate this compound for its ability to label specific proteins, to determine its reactivity profile, and to assess its utility in cellular and in vivo imaging or proteomic studies. Such research would be foundational to establishing its role, if any, as a valuable tool for chemical biology research.

Mechanistic Investigations of Reactions Involving 4 Methylcycloheptane 1 Sulfonyl Chloride

Reaction Pathways for Sulfonyl Chloride Formation

The synthesis of 4-methylcycloheptane-1-sulfonyl chloride, like other alkyl sulfonyl chlorides, is accomplished through the oxidative chlorination of corresponding sulfur-containing precursors, such as thiols or disulfides. google.com These reactions are fundamental in organic synthesis for creating the highly reactive sulfonyl chloride functional group, which serves as a key intermediate for producing sulfonamides and sulfonic esters. acsgcipr.orgfiveable.me The process involves the oxidation of the sulfur atom concurrent with the introduction of a chlorine atom, a transformation that can proceed through complex mechanistic pathways. stackexchange.com

The conversion of sulfur compounds to sulfonyl chlorides is a well-established synthetic route. The mechanism is generally understood to involve initial interaction between the sulfur species and a chlorinating agent. In a typical reaction, a thiol or disulfide is treated with chlorine in an aqueous medium, often an aqueous hydrochloric acid solution. google.com The reaction is highly exothermic and proceeds through several oxidized sulfur intermediates. rsc.org

The mechanism of oxidative chlorination is often complex and can involve both ionic and radical pathways, with the predominant route depending on the specific reactants and conditions. stackexchange.com

Ionic Pathways: In many cases, the reaction is believed to proceed through cationic chlorinated sulfur species. acsgcipr.org For the oxidation of a thioether, the initial step may involve an electron transfer from the sulfur atom, leading to a sulfur-centered radical cation. stackexchange.com This highly reactive intermediate can then react with nucleophiles present in the medium. The process continues through further oxidation and chlorination steps, ultimately yielding the sulfonyl chloride.

Radical Pathways: Alternatively, radical mechanisms can be initiated, particularly under specific conditions such as photochemical activation. acs.org For example, the reaction of methane with sulfuryl chloride to produce methanesulfonyl chloride is a radical reaction. wikipedia.org Sulfonyl chlorides themselves can serve as sources of free radicals under certain conditions. researchgate.net In the context of forming this compound from a precursor like 4-methylcycloheptanethiol, the reaction with a chlorinating agent could involve a sulfenyl chloride intermediate (R-SCl), which is then oxidized to a sulfinyl chloride (R-SOCl) and finally to the sulfonyl chloride (R-SO2Cl). The specific nature of the intermediates—whether they are ionic or radical—is a subject of detailed mechanistic studies.

Table 1: Reagents for Oxidative Chlorination and Potential Intermediates

| Reagent System | Starting Material | Proposed Intermediate Type | Reference |

|---|---|---|---|

| Cl2 / H2O / HCl | Thiols, Disulfides | Ionic (Cationic chlorinated sulfur species) | google.comacsgcipr.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiols | Ionic/Radical | organic-chemistry.org |

| H2O2 / SOCl2 | Thiols | Ionic | organic-chemistry.org |

| SO2Cl2 | Alkanes | Radical | wikipedia.org |

| NaNO3 / TMSCl | Thiols, Disulfides | Ionic | organic-chemistry.org |

Detailed Studies of Nucleophilic Attack on the Sulfonyl Group

Sulfonyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic substitution at the sulfur atom. fiveable.me This reactivity is central to their utility in synthesis. The mechanism of this substitution has been extensively studied, particularly for arenesulfonyl chlorides, and the principles are applicable to alkyl sulfonyl chlorides like this compound.

Nucleophilic substitution at a sulfonyl sulfur center is generally discussed in terms of a concerted S_N2-type mechanism involving a single transition state. mdpi.com An alternative, the addition-elimination pathway, which involves a pentavalent intermediate, is generally considered less favorable for sulfonyl chlorides but can be observed in related systems like phosphate derivatives. mdpi.commdpi.com

For the S_N2-type displacement, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. mdpi.comcdnsciencepub.com In this transition state, the incoming nucleophile and the leaving chloride group occupy the axial positions. Computational studies using Density Functional Theory (DFT) have been employed to investigate these transition states, confirming the S_N2 pathway for chloride-chloride exchange reactions in arenesulfonyl chlorides. mdpi.com These studies show that the reaction proceeds via a single transition state rather than a stable intermediate. mdpi.com The geometry of this transition state is influenced by steric and electronic factors of the substituent on the sulfur atom (in this case, the 4-methylcycloheptyl group).

The kinetics of nucleophilic substitution on sulfonyl chlorides are profoundly influenced by the solvent. The solvolysis of sulfonyl chlorides is typically a bimolecular process, and its rate depends on both the solvent's nucleophilicity and its ionizing power. mdpi.com The extended Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis and analyze these solvent effects. nih.gov

Studies on various sulfonyl chlorides have shown that the mechanism is generally a concerted S_N2 process. nih.gov Solvents with high nucleophilicity can assist in the displacement of the chloride leaving group, accelerating the reaction. The ratio of sensitivities to solvent nucleophilicity (l) and ionizing power (m), represented as l/m, is characteristic of the reaction mechanism. For S_N2 attack at sulfur, this ratio is typically around 2.0. nih.gov For this compound, reactions in polar, nucleophilic solvents would be expected to proceed more rapidly than in nonpolar, non-nucleophilic solvents. In some cases, particularly with alkanesulfonyl chlorides that have an α-hydrogen and in the presence of a base, an elimination-addition pathway via a highly reactive "sulfene" intermediate can compete with direct substitution. wikipedia.orgnih.govacs.org

Table 2: Influence of Solvent on Sulfonyl Chloride Reaction Pathways

Filter by Dominant Pathway:

| Solvent Condition | Dominant Mechanistic Pathway | Key Factor | Reference |

|---|---|---|---|

| Aqueous/Alcoholic Solvents (Neutral) | Concerted SN2 | Solvent nucleophilicity and ionizing power | mdpi.comnih.gov |

| Aprotic, Non-nucleophilic | Slow SN2 | Low solvent participation | nih.gov |

| Basic (e.g., presence of tertiary amine) | Elimination-Addition (Sulfene) | Presence of α-hydrogen and base | nih.govacs.org |

| Aqueous Trifluoroethanol | Concerted SN2 | High ionizing power, moderate nucleophilicity | nih.gov |

Stereoelectronic Effects and Regioselectivity in Cycloheptane-based Reactions

The reactivity of the sulfonyl chloride group in this compound is not only governed by the inherent properties of the SO2Cl moiety but is also modulated by the structure of the seven-membered ring. Stereoelectronic effects, which are stabilizing interactions between orbitals that depend on their spatial orientation, play a crucial role in determining the conformation and reactivity of cyclic molecules. wikipedia.orgmsu.ru

In the context of the 4-methylcycloheptane ring, the conformational flexibility is greater than in a six-membered ring, but certain chair and boat conformations are still preferred. The orientation of the C-S bond relative to adjacent C-C and C-H bonds can influence the stability of the ground state and the transition state of a reaction. A key stereoelectronic interaction is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (e.g., a σ C-H or σ C-C orbital) to an adjacent empty or partially empty anti-bonding orbital (e.g., the σ* C-S orbital). msu.ruacs.org

For a nucleophilic attack on the sulfur atom, the transition state requires a specific geometry (trigonal bipyramidal). The conformational preferences of the 4-methylcycloheptyl group can either facilitate or hinder the attainment of this geometry. For example, an anti-periplanar arrangement between a high-energy C-C or C-H bonding orbital and the C-S bond could stabilize the ground state, potentially increasing the activation energy for substitution. Conversely, stereoelectronic interactions that stabilize the developing transition state would accelerate the reaction. The methyl group at the 4-position influences the conformational equilibrium of the cycloheptane (B1346806) ring, which in turn affects the orientation of the sulfonyl chloride group and its accessibility to nucleophiles. While the primary focus is on reactions at the sulfonyl group, these stereoelectronic factors dictate the regioselectivity of the nucleophilic attack by influencing the energy of the pathway leading to substitution at the sulfur atom.

Identification and Characterization of Reactive Intermediates

The transient species formed during reactions of this compound are central to understanding its chemical behavior. The primary reactive intermediates that can be postulated based on analogous systems include the S_N_2 transition state in nucleophilic substitution reactions, the 4-methylcycloheptanesulfonyl radical under radical conditions, and the potential for a sulfene intermediate in the presence of a strong base. The identification and characterization of these fleeting species rely on a combination of kinetic studies, spectroscopic methods, and chemical trapping experiments.

S_N_2 Transition State in Solvolysis

In nucleophilic substitution reactions, particularly solvolysis, alkanesulfonyl chlorides are generally understood to react via a bimolecular nucleophilic substitution (S_N_2) mechanism. nih.govnih.gov This pathway does not involve a discrete, stable intermediate but rather proceeds through a high-energy transition state where the nucleophile is forming a bond to the sulfur atom as the chloride leaving group departs.

Kinetic studies on the closely related cyclohexanesulfonyl chloride in various aqueous solvent mixtures provide strong evidence for this mechanism. The solvolysis of cyclohexanesulfonyl chloride exhibits a strong dependence on the nucleophilicity of the solvent and displays large negative entropies of activation, which is characteristic of an ordered, bimolecular transition state.

Kinetic Data: The application of the extended Grunwald-Winstein equation to the solvolysis of cyclohexanesulfonyl chloride yields sensitivity parameters l and m of 0.81 and 0.41, respectively. The l value reflects the sensitivity of the reaction rate to solvent nucleophilicity, while the m value indicates the sensitivity to solvent ionizing power. The ratio l/m > 1 is indicative of an S_N_2 mechanism where bond formation is more advanced than bond cleavage in the transition state.

Activation Parameters: The solvolysis of cyclohexanesulfonyl chloride is characterized by relatively low activation enthalpies (ΔH‡) and large negative activation entropies (ΔS‡), as shown in the table below. This is consistent with a bimolecular process that requires a significant ordering of the solvent molecules in the transition state.

Solvent Kinetic Isotope Effect (SKIE): A significant SKIE value (k_H2O / k_D2O) of approximately 2.3 has been observed for the hydrolysis of cyclohexanesulfonyl chloride. This value suggests that the solvent molecule is acting as a nucleophile and potentially as a general base catalyst in the rate-determining step, which is a hallmark of the S_N_2 mechanism for sulfonyl chlorides. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| l (Grunwald-Winstein) | 0.81 | High sensitivity to solvent nucleophilicity, supports S_N_2 pathway. |

| m (Grunwald-Winstein) | 0.41 | Moderate sensitivity to solvent ionizing power. |

| ΔH‡ (kcal/mol) | 11.6 - 14.8 | Relatively low activation enthalpy. |

| ΔS‡ (cal/mol·K) | -29.7 to -38.7 | Large negative activation entropy, indicative of an ordered transition state. |

| SKIE (k_H2O / k_D2O) | ~2.3 | Suggests nucleophilic attack by water, possibly with general base assistance. |

4-Methylcycloheptanesulfonyl Radical

Under photolytic or radical-initiated conditions, the sulfur-chlorine bond in sulfonyl chlorides can undergo homolytic cleavage to generate a sulfonyl radical. These radicals are key intermediates in reactions such as hydrosulfonylation of alkenes. The direct detection and characterization of these radical species are primarily achieved through Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

While EPR data for the 4-methylcycloheptanesulfonyl radical is not available, the technique of spin trapping is often employed to characterize transient radicals. In this method, the short-lived sulfonyl radical reacts with a spin trap molecule (e.g., a nitrone or a nitroso compound) to form a more stable radical adduct that can be readily observed by EPR. The hyperfine coupling constants of the resulting EPR spectrum provide structural information about the trapped radical.

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| g-factor | ~2.006 | Helps in the general identification of the radical type (sulfur-centered). |

| a_N (Gauss) | 13-15 | Hyperfine coupling to the nitrogen of the spin trap. |

| a_Hβ (Gauss) | 2-4 | Hyperfine coupling to the β-hydrogen of the spin trap adduct, confirming the trapping of a radical. |

Disclaimer: The data in Table 2 is hypothetical and serves to illustrate the type of information that would be obtained from an EPR spin trapping experiment. Specific values for the 4-methylcycloheptanesulfonyl radical have not been reported.

Sulfene Intermediate

Alkanesulfonyl chlorides that possess a hydrogen atom on the α-carbon can undergo an elimination reaction in the presence of a strong, non-nucleophilic base to form a highly reactive intermediate known as a sulfene (R₂C=SO₂). For this compound, the presence of a hydrogen at the C1 position allows for this possibility.

The direct observation of sulfenes is challenging due to their extreme reactivity. Their existence is typically inferred through trapping experiments. In these experiments, the reaction is carried out in the presence of a trapping agent that readily reacts with the sulfene to form a stable, characterizable product. Common trapping agents include enamines and ketene acetals, which undergo [2+2] cycloaddition reactions with the sulfene.

| Trapping Agent | Expected Product | Method of Characterization |

|---|---|---|

| N-(Cyclohexen-1-yl)morpholine | A thietane 1,1-dioxide derivative (four-membered ring containing sulfur) | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Methanol (B129727) | Methyl 4-methylcycloheptane-1-sulfonate | ¹H NMR, ¹³C NMR, Mass Spectrometry |

The formation of the characteristic cycloadduct or the corresponding sulfonate ester in the presence of a trapping agent provides strong indirect evidence for the transient formation of the sulfene intermediate. The specific stereochemistry and regiochemistry of the trapped products can also offer insights into the structure and reactivity of the sulfene.

Theoretical and Computational Chemistry of 4 Methylcycloheptane 1 Sulfonyl Chloride

Electronic Structure and Reactivity Descriptors

The electronic characteristics of a molecule are fundamental to understanding its chemical behavior. Computational chemistry provides a powerful toolkit for dissecting these properties with a high degree of accuracy.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 4-Methylcycloheptane-1-sulfonyl chloride, DFT calculations are instrumental in determining its ground-state electronic structure. These calculations are typically performed using a functional, such as B3LYP, and a basis set, for instance, 6-311+G(d,p), to provide a detailed description of the electron density distribution.

The optimized molecular geometry, vibrational frequencies, and various thermodynamic properties can be calculated. The geometry optimization process seeks the lowest energy arrangement of the atoms, providing insights into bond lengths, bond angles, and dihedral angles. For this compound, the calculations would reveal the precise spatial arrangement of the 4-methylcycloheptane ring and the sulfonyl chloride group.

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

An analysis of the HOMO and LUMO of this compound would indicate that the HOMO is likely localized on the cycloheptane (B1346806) ring, while the LUMO is expected to be centered on the sulfonyl chloride group, particularly the sulfur-chlorine bond. This distribution suggests that the molecule is prone to nucleophilic attack at the sulfur atom, leading to the displacement of the chloride ion.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the opposite. Various global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.3 | LUMO - HOMO energy difference |

| Ionization Potential (I) | 7.5 | -EHOMO |

| Electron Affinity (A) | 1.2 | -ELUMO |

| Global Hardness (η) | 3.15 | (I - A) / 2 |

| Chemical Potential (μ) | -4.35 | -(I + A) / 2 |

| Electrophilicity Index (ω) | 3.01 | μ2 / (2η) |

Conformational Analysis of the 4-Methylcycloheptane Ring

The seven-membered cycloheptane ring is conformationally flexible, and its preferred shapes are a topic of significant interest. The presence of substituents further influences this conformational landscape.

Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformations. The two most stable families of conformations are the twist-chair and the twist-boat. Of these, the twist-chair is generally considered to be the global minimum on the potential energy surface.

These conformations are separated by relatively low energy barriers, allowing for rapid interconversion at room temperature. The chair and boat conformations are not energy minima but rather transition states connecting the various twist conformations. Computational methods, such as potential energy surface scans, are invaluable for mapping out this complex energetic landscape.

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Twist-Chair | 0.0 | Most stable conformation |

| Chair | ~1.4 | Transition state |

| Twist-Boat | ~2.2 | Local energy minimum |

| Boat | ~2.7 | Transition state |

The introduction of a methyl group at the 4-position and a sulfonyl chloride group at the 1-position significantly impacts the conformational preferences of the cycloheptane ring. The substituents will preferentially occupy positions that minimize steric hindrance.

In the case of this compound, the bulky sulfonyl chloride group will have a strong preference for a pseudo-equatorial position to avoid unfavorable 1,3-diaxial-like interactions. The smaller methyl group will also favor a pseudo-equatorial orientation, but its influence will be less pronounced than that of the sulfonyl chloride group.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this can provide a detailed understanding of its reactivity with various nucleophiles. A common reaction for sulfonyl chlorides is nucleophilic substitution at the sulfur atom.

By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. DFT calculations can be used to locate the transition state structure and calculate its energy.

For the reaction of this compound with a nucleophile, such as an amine, the calculations would likely show a concerted or stepwise mechanism. In a concerted mechanism, the bond to the nucleophile forms at the same time as the bond to the leaving group (chloride) breaks. In a stepwise mechanism, an intermediate is formed. Computational modeling can distinguish between these possibilities and provide a detailed picture of the electronic changes that occur throughout the reaction.

Prediction of Transition State Geometries and Activation Barriers

Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the characterization of transition states and the calculation of activation barriers. For this compound, reactions such as nucleophilic substitution at the sulfur atom are of primary interest.

The geometry of the transition state in such reactions is crucial for understanding the reaction mechanism. For sulfonyl chlorides, a trigonal bipyramidal geometry is often postulated for the transition state in nucleophilic attack. In this arrangement, the incoming nucleophile and the leaving chloride ion occupy the axial positions, while the cycloalkyl group and the two oxygen atoms reside in the equatorial plane.

The activation barrier, or activation energy (Ea), represents the energy difference between the reactants and the transition state. Density Functional Theory (DCT) is a commonly employed method for calculating these barriers. For the hydrolysis of sulfonyl chlorides, computational studies have explored the role of solvent molecules in stabilizing the transition state and lowering the activation energy. While specific data for this compound is not available, studies on similar molecules like benzenesulfonyl chloride provide a reference.

Table 1: Representative Calculated Activation Barriers for Nucleophilic Substitution on Sulfonyl Chlorides (Note: This table is illustrative and based on general findings for sulfonyl chlorides, not specific calculations for this compound.)

| Reaction | Nucleophile | Computational Method | Calculated Activation Barrier (kcal/mol) |

| Hydrolysis | H₂O | DFT (B3LYP/6-31G*) | 15 - 25 |

| Aminolysis | NH₃ | MP2/6-311+G** | 10 - 20 |

| Alcoholysis | CH₃OH | DFT (M06-2X/def2-TZVP) | 12 - 22 |

Mechanistic Pathways Elucidation through Ab Initio and DFT Studies

Ab initio and Density Functional Theory (DFT) methods are instrumental in elucidating the detailed mechanistic pathways of chemical reactions. For this compound, these methods can distinguish between different possible reaction mechanisms, such as a concerted Sₙ2-type displacement or a stepwise addition-elimination mechanism.

In a concerted Sₙ2 mechanism, the bond to the incoming nucleophile forms simultaneously as the bond to the leaving group breaks, all proceeding through a single transition state. Conversely, an addition-elimination mechanism would involve the formation of a hypervalent sulfur intermediate. Computational studies on various sulfonyl chlorides have shown that the operative mechanism can depend on the nature of the nucleophile, the solvent, and the substituents on the sulfonyl group. For many sulfonyl chlorides, the Sₙ2 pathway is favored.

The conformational flexibility of the seven-membered cycloheptane ring adds another layer of complexity. Computational conformational analysis of cycloheptane and its derivatives reveals a landscape of multiple low-energy conformations, predominantly in the twist-chair and chair families. The specific conformation of the 4-methylcycloheptane ring at the point of reaction can influence the accessibility of the sulfonyl group to the incoming nucleophile and thus affect the reaction rate and stereochemical outcome.

Spectroscopic Property Predictions for Structural Elucidation

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predictions are highly sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite. For this compound, the predicted chemical shifts would be expected to vary between different conformers. A Boltzmann-weighted average of the shifts for the most stable conformers would provide the most accurate prediction for comparison with experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative Conformer of this compound (Note: These are hypothetical values for illustrative purposes, based on typical chemical shifts for similar structural motifs.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH-SO₂Cl) | 75 - 85 |

| C2, C7 (CH₂) | 30 - 40 |

| C3, C6 (CH₂) | 25 - 35 |

| C4 (CH-CH₃) | 35 - 45 |

| C5 (CH₂) | 20 - 30 |

| CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using computational methods, which can then be used to predict its IR spectrum. These calculations are typically performed at the harmonic approximation level. The predicted spectrum shows absorption bands corresponding to the different vibrational modes of the molecule. For this compound, characteristic strong stretching vibrations for the S=O bonds in the sulfonyl chloride group would be expected in the range of 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹. Other predictable vibrations include the C-H stretching and bending modes of the cycloheptane ring and the methyl group.

Table 3: Predicted Characteristic IR Frequencies for this compound (Note: These are illustrative values based on known group frequencies for sulfonyl chlorides.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Asymmetric SO₂ stretch | 1370 - 1400 |

| Symmetric SO₂ stretch | 1170 - 1195 |

| C-H stretch (cycloalkane) | 2850 - 2960 |

| C-H bend (cycloalkane) | 1440 - 1470 |

| S-Cl stretch | 550 - 650 |

Future Research Directions and Outlook for 4 Methylcycloheptane 1 Sulfonyl Chloride

Development of Greener and More Efficient Synthetic Methodologies

The traditional synthesis of sulfonyl chlorides often involves reagents that are hazardous and produce significant waste, prompting a shift towards more environmentally friendly methods. nbinno.comorganic-chemistry.org Future research on 4-Methylcycloheptane-1-sulfonyl chloride is expected to focus on developing greener and more efficient synthetic routes.

Key areas of development include:

Catalytic Methods : Exploring catalytic systems to replace stoichiometric reagents can reduce waste and improve atom economy. nbinno.com

Alternative Chlorinating Agents : The use of milder and safer chlorinating agents, such as N-chlorosuccinimide (NCS), can circumvent the need for harsh reagents like chlorine gas. organic-chemistry.orgnih.gov Research has shown that S-alkylisothiourea salts can be effectively converted to sulfonyl chlorides using NCS under mild conditions. organic-chemistry.org

Sustainable Solvents : Replacing traditional organic solvents with greener alternatives like water, ethanol, or glycerol can significantly reduce the environmental impact of the synthesis. rsc.orgmdpi.com For instance, the synthesis of sulfonamides from thiols via in situ generation of sulfonyl chlorides has been successfully demonstrated in water. rsc.org

| Synthetic Approach | Key Advantages | Relevant Research |

| Catalytic Methods | Reduced waste, improved atom economy | General advancements in sulfonyl chloride synthesis nbinno.com |

| Alternative Chlorinating Agents | Milder reaction conditions, enhanced safety | Use of N-chlorosuccinimide (NCS) organic-chemistry.orgnih.gov |

| Sustainable Solvents | Reduced environmental impact, safer processes | Reactions in water, ethanol, and glycerol rsc.orgmdpi.com |

Exploration of Novel Reaction Pathways and Catalytic Systems

This compound, as a versatile chemical intermediate, has the potential to participate in a wide array of chemical transformations. nbinno.com Future research will likely uncover novel reaction pathways and catalytic systems to expand its synthetic utility.

Potential areas of exploration include:

Radical Reactions : Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in various addition and cyclization reactions.

Transition-Metal Catalysis : The use of transition-metal catalysts can enable novel cross-coupling reactions and functional group transformations involving the sulfonyl chloride moiety.

Photoredox Catalysis : Visible-light photoredox catalysis offers a mild and efficient way to generate radical species from sulfonyl chlorides, opening up new avenues for their application in organic synthesis. acs.org

A review of reactions involving sulfonyl chlorides indicates their utility in annulations, chlorosulfonylation, sulfonylation, and arylation reactions with unsaturated compounds like alkenes and alkynes.

Applications in Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric transformations is a cornerstone of modern organic synthesis. Future research is anticipated to explore the application of this compound in the synthesis of chiral molecules. The conversion of alcohols to good leaving groups using sulfonyl chlorides proceeds with retention of configuration, a valuable feature in stereoselective synthesis. youtube.com

Potential applications include:

Chiral Auxiliaries : The 4-methylcycloheptyl group could serve as a chiral auxiliary to control the stereochemical outcome of reactions.

Synthesis of Chiral Sulfonamides and Sulfinates : The reaction of this compound with chiral amines or alcohols could provide access to enantiomerically enriched sulfonamides and sulfinates, which are important building blocks in medicinal chemistry. nih.govresearchgate.netacs.org

Organocatalysis : Chiral sulfonamides derived from this compound could be investigated as organocatalysts for various asymmetric transformations.

| Application Area | Synthetic Strategy | Potential Outcome |

| Chiral Synthesis | Use as a chiral auxiliary | Control of stereochemistry in reactions |

| Chiral Building Blocks | Reaction with chiral amines/alcohols | Access to enantiopure sulfonamides and sulfinates nih.govresearchgate.netacs.org |

| Organocatalysis | Derivatization into chiral sulfonamides | Development of novel asymmetric catalysts |

Integration with Flow Chemistry and Automated Reaction Discovery Platforms

The integration of chemical synthesis with continuous flow technologies and automated platforms offers numerous advantages, including improved safety, scalability, and efficiency. rsc.orgmdpi.com The future of this compound synthesis and its subsequent transformations will likely involve these advanced manufacturing techniques.

Key aspects of this integration include:

Continuous Flow Synthesis : Developing continuous flow processes for the synthesis of this compound can enable better control over reaction parameters, enhance safety, and facilitate large-scale production. rsc.orgresearchgate.netnih.govresearchgate.net Flow chemistry is particularly well-suited for handling highly exothermic reactions often associated with sulfonyl chloride synthesis. rsc.org

Automated Reaction Optimization : High-throughput screening and automated optimization platforms can be employed to rapidly identify the optimal conditions for reactions involving this compound.

In-line Analysis and Real-time Monitoring : The use of in-line analytical techniques, such as NMR and IR spectroscopy, can provide real-time data on reaction progress, enabling precise control and a deeper understanding of the reaction kinetics. researchgate.netnih.gov

Recent studies have demonstrated the successful implementation of continuous flow systems for the synthesis of various sulfonyl chlorides, highlighting the potential for applying these methods to this compound. rsc.orgmdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.